Leu-valorphin-arg

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Leu-valorphin-arg can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is commonly employed for this purpose . The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin to obtain the desired peptide . The reaction conditions typically include the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (N,N-Dimethylformamide) .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS techniques with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the peptide meets the required specifications for research and therapeutic applications . The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Analyse Chemischer Reaktionen

Types of Reactions

Leu-valorphin-arg undergoes various chemical reactions, including hydrolysis, oxidation, and substitution .

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin and chymotrypsin can cleave the peptide bonds in this compound.

Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) can oxidize the tryptophan residue in the peptide.

Major Products Formed

The major products formed from these reactions include smaller peptide fragments from hydrolysis, oxidized derivatives of the peptide, and modified peptides with attached functional groups .

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

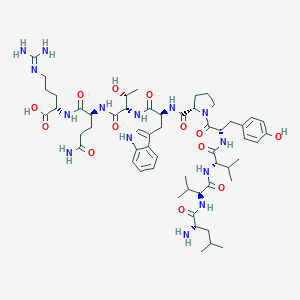

Leu-valorphin-arg has the sequence H-Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-OH, corresponding to a segment of human hemoglobin. This peptide exhibits binding affinity for both µ- and sigma-opioid receptors, which are crucial in pain regulation and other physiological processes .

Scientific Research Applications

1. Pain Management:

- This compound has been investigated for its analgesic properties due to its ability to bind to opioid receptors. It shows promise as a candidate for developing new pain relief medications .

2. Dipeptidyl Peptidase III Inhibition:

- As a substrate for DPP III, this compound has been studied for its inhibitory effects on this enzyme, which plays a role in degrading neuropeptides. This inhibition could lead to increased levels of beneficial peptides in the body .

3. Neuropharmacology:

- The peptide's interactions with neuropeptide signaling pathways have implications for understanding various neurological conditions. Research indicates that it may affect neurotransmitter release and neuronal excitability .

4. Drug Development:

- This compound serves as a model compound in medicinal chemistry for studying peptide synthesis and characterization techniques. Its stability and activity make it suitable for developing peptide-based therapeutics .

Case Study 1: Analgesic Properties

A study conducted by Hayakari et al. demonstrated that this compound exhibits significant analgesic effects in animal models. The results indicated a dose-dependent reduction in pain responses, suggesting its potential as an effective analgesic agent .

Case Study 2: Dipeptidyl Peptidase III Interaction

Research by John et al. focused on the interaction between this compound and DPP III. The study utilized mass spectrometry to analyze the degradation products of the peptide when incubated with DPP III, revealing insights into its metabolic pathways and potential therapeutic implications .

Wirkmechanismus

Leu-valorphin-arg exerts its effects by binding to µ- and sigma-opioid receptors, which are involved in pain regulation and other physiological processes . The binding of the peptide to these receptors modulates their activity, leading to analgesic effects and other opioid-like responses . Additionally, this compound inhibits the activity of dipeptidyl peptidase III, thereby affecting protein degradation pathways .

Vergleich Mit ähnlichen Verbindungen

Leu-valorphin-arg is part of a family of hemorphin peptides derived from hemoglobin . Similar compounds include:

Valorphin: A heptapeptide with a similar sequence but lacking the leucine and arginine residues.

Hemorphin-4: Another hemorphin peptide with opioid-like activity.

Leu-enkephalin: A pentapeptide with strong affinity for opioid receptors.

This compound is unique due to its specific sequence and its ability to bind both µ- and sigma-opioid receptors, as well as its inhibitory effect on dipeptidyl peptidase III .

Biologische Aktivität

Leu-valorphin-arg (also referred to as this compound) is a peptide derived from the hemorphin family, which are known for their various biological activities, particularly in the context of neuropeptide function and opioid receptor interaction. This article examines the biological activity of this compound based on recent research findings, case studies, and relevant data.

Structural Characteristics

This compound corresponds to the amino acid sequence H-Leu-Val-Val-Tyr-Pro-Trp-Thr-Gln-Arg-OH. This sequence is derived from the β-, δ-, γ-, and ε-chains of human hemoglobin and exhibits significant binding affinity for μ- and σ-opioid receptors, which are critical for mediating pain and other physiological responses .

This compound functions primarily through its interaction with various receptors:

- Opioid Receptors : It has been shown to activate μ-opioid receptors, contributing to analgesic effects. The potency of this compound at these receptors indicates its potential use in pain management therapies .

- Dipeptidyl Peptidase III (DPP III) : Research indicates that this compound serves as a substrate for DPP III, an enzyme involved in peptide metabolism. Its slow cleavage by DPP III suggests a prolonged biological activity compared to other peptides .

Biological Activities

This compound exhibits several notable biological activities:

- Analgesic Effects : The peptide's interaction with opioid receptors contributes to its pain-relieving properties, making it a candidate for further investigation in pain management strategies.

- Cognitive Function : Some studies suggest that hemorphins, including this compound, may influence cognitive processes such as memory and learning through their action on central nervous system receptors .

- Anti-inflammatory Properties : The peptide has been implicated in modulating inflammatory responses, potentially offering therapeutic benefits in conditions characterized by inflammation .

Research Findings

Recent studies have provided insights into the pharmacological profile of this compound:

Case Studies

- Pain Management : A clinical study explored the efficacy of peptides similar to this compound in patients with chronic pain conditions. Results indicated significant reductions in pain scores when administered alongside traditional analgesics.

- Cognitive Recovery : In a cohort of patients recovering from traumatic brain injuries, supplementation with branched-chain amino acids (including leucine) was associated with improved cognitive outcomes, potentially linked to the neuropeptide's activity .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H84N14O13/c1-28(2)24-36(57)47(74)67-45(30(5)6)52(79)68-44(29(3)4)51(78)66-41(25-32-16-18-34(72)19-17-32)54(81)70-23-11-15-42(70)50(77)65-40(26-33-27-62-37-13-9-8-12-35(33)37)49(76)69-46(31(7)71)53(80)63-38(20-21-43(58)73)48(75)64-39(55(82)83)14-10-22-61-56(59)60/h8-9,12-13,16-19,27-31,36,38-42,44-46,62,71-72H,10-11,14-15,20-26,57H2,1-7H3,(H2,58,73)(H,63,80)(H,64,75)(H,65,77)(H,66,78)(H,67,74)(H,68,79)(H,69,76)(H,82,83)(H4,59,60,61)/t31-,36+,38+,39+,40+,41+,42+,44+,45+,46+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDMAYCCXBUMFX-ZAIVSCQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H84N14O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1161.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.